molecular formula C19H18N2O3S3 B2819225 (Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide CAS No. 314751-75-2

(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2819225
CAS No.: 314751-75-2
M. Wt: 418.54
InChI Key: GBEYTGDQFWMESC-VBKFSLOCSA-N
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Description

The compound “(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide” is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl scaffold. Key structural features include:

  • Propanamide backbone: Linked to a 4-ethoxyphenyl group at the N-terminus, introducing an electron-donating ethoxy substituent.
  • Thioxo group: At position 2 of the thiazolidinone, enhancing electronic delocalization and tautomeric possibilities.

Thiazolidinones are pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities. The ethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the thiophene ring could facilitate π-π interactions in biological targets .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S3/c1-2-24-14-7-5-13(6-8-14)20-17(22)9-10-21-18(23)16(27-19(21)25)12-15-4-3-11-26-15/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEYTGDQFWMESC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide is a compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its implications in cancer treatment.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H18N2O3S3C_{19}H_{18}N_{2}O_{3}S_{3}

It features a complex structure that includes a thiazolidinone ring, which is often associated with various pharmacological activities. The molecular weight is approximately 418.55 g/mol, and it has been predicted to exhibit specific physicochemical properties such as density and acidity .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial activity against various strains of bacteria. The biological activity of this compound was evaluated alongside other thiazolidinone compounds.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (μg/mL)MBC (μg/mL)
(Z)-N-(4-ethoxyphenyl)-3...Staphylococcus aureus1530
(Z)-N-(4-ethoxyphenyl)-3...Escherichia coli2040
(Z)-N-(4-ethoxyphenyl)-3...Listeria monocytogenes1025

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Studies indicated that this compound showed superior activity compared to traditional antibiotics such as ampicillin and streptomycin, particularly against Gram-positive bacteria like S. aureus . The most sensitive strain was found to be S. aureus, while E. coli exhibited the highest resistance .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity. Research indicated that derivatives of thiazolidinones possess good to excellent antifungal properties against various fungal strains.

Table 2: Antifungal Activity Against Fungal Strains

CompoundFungal StrainMIC (μg/mL)
(Z)-N-(4-ethoxyphenyl)-3...Candida albicans12
(Z)-N-(4-ethoxyphenyl)-3...Aspergillus niger15

The results suggested that the compound could be effective against common fungal pathogens, making it a candidate for further development in antifungal therapies .

Anticancer Potential

The thiazolidinone scaffold is recognized for its anticancer properties. Studies have shown that compounds with similar structures inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study involving several thiazolidinone derivatives, it was found that specific modifications on the thiazolidinone core led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was attributed to its interaction with cellular signaling pathways involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Studies have indicated that thiazolidinone derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens. For instance, a study demonstrated that compounds with similar structures showed effective inhibition of bacterial growth, suggesting potential for development as antibacterial agents .
  • Anti-inflammatory Properties :
    • Research has highlighted the anti-inflammatory effects of thiazolidinone derivatives. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential :
    • There is growing interest in thiazolidinones as anticancer agents. The compound's structure allows it to interact with various cellular targets involved in cancer progression. Preliminary studies have shown promising results in inhibiting tumor cell proliferation in vitro .

Material Science

  • Polymer Chemistry :
    • The compound can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for modification and incorporation into polymer matrices, which can enhance material properties such as thermal stability and mechanical strength .
  • Nanotechnology :
    • Applications in nanotechnology are also being explored, where the compound could be used to functionalize nanoparticles for targeted drug delivery systems. Its ability to bind selectively to certain biological markers makes it a candidate for enhancing the efficacy of therapeutic agents .

Agricultural Chemistry

  • Pesticide Development :
    • The structural features of the compound suggest its potential use as a pesticide or herbicide. Initial studies indicate that similar compounds have shown efficacy against specific pests and diseases affecting crops, which could lead to the development of new agrochemicals .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of thiazolidinone derivatives, including (Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, making it a candidate for further development into therapeutic agents for infections resistant to conventional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo (C=S) group at position 2 of the thiazolidinone ring is susceptible to nucleophilic attack. For example:

Reaction TypeConditionsReagents/CatalystsProductYieldReference
MethylationUltrasound irradiation, 25°CIodomethane, Triethylamine(Z)-5-(thiophen-2-ylmethylene)-2-(methylthio)thiazolidin-4-one72–99%
AlkylationReflux, 2 hoursSodium acetate, Acetic acidDerivatives with extended alkyl chains at the thione sulfur62–72%
  • Mechanism : The thione sulfur acts as a nucleophile, reacting with alkyl halides (e.g., iodomethane) in the presence of a base (triethylamine) to form thioether derivatives .

Condensation and Cyclization

The thiophen-2-ylmethylene group is formed via Knoevenagel condensation:

Starting MaterialsConditionsCatalyst/SolventProductYieldReference
Rhodanine + Thiophene-2-carbaldehydeUltrasound, 1 minutePotassium carbonate, Water(Z)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one99%
Conventional reflux2 hoursSodium acetate, Acetic acidSame product62–72%
  • Key Insight : Ultrasound irradiation significantly reduces reaction time (1 minute vs. 2 hours) while improving yields .

Oxidation and Reduction Reactions

The thioxo group can be oxidized to sulfonyl or reduced to thiol:

Reaction TypeConditionsReagentsProductYieldReference
OxidationH<sub>2</sub>O<sub>2</sub>, 50°CAcetic acid(Z)-5-(thiophen-2-ylmethylene)-2-sulfonylthiazolidin-4-one85%
ReductionNaBH<sub>4</sub>, EthanolRT, 4 hours(Z)-5-(thiophen-2-ylmethylene)-2-mercaptothiazolidin-4-one78%
  • Applications : Sulfonyl derivatives enhance water solubility, while thiols serve as intermediates for further functionalization.

Hydrolysis Reactions

The amide and ester groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsReagentsProductYieldReference
Acidic hydrolysis6M HCl, Reflux, 6 hours-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid90%
Basic hydrolysis2M NaOH, RT, 12 hours-4-ethoxyaniline + Propanoic acid derivative82%
  • Note : Hydrolysis of the amide bond regenerates the carboxylic acid and amine precursors, enabling recyclability.

Electrophilic Aromatic Substitution

The ethoxyphenyl group undergoes electrophilic substitution:

Reaction TypeConditionsReagentsProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C-(Z)-N-(4-ethoxy-3-nitrophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)...68%
SulfonationSO<sub>3</sub>, DCM, 40°C-Sulfonated derivative75%
  • Regioselectivity : The ethoxy group directs electrophiles to the para position due to its electron-donating nature .

Complexation with Metal Ions

The thione sulfur and carbonyl oxygen act as chelating sites:

Metal IonConditionsProductApplicationReference
Cu(II)Ethanol, RTCu(II)-thiazolidinone complexAntimicrobial agent
Fe(III)Methanol, 60°CFe(III)-coordinated derivativeCatalytic studies
  • Stability : These complexes exhibit enhanced thermal stability and bioactivity compared to the parent compound .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Electron-donating groups (e.g., 4-ethoxy in the target compound) increase lipophilicity and may enhance bioavailability compared to unsubstituted phenyl () or polar 3-hydroxyphenyl ().

Spectral Trends: C=S stretching vibrations (1243–1258 cm⁻¹) and NH bands (3150–3414 cm⁻¹) are consistent across analogs, confirming the thione tautomer dominance . Absence of C=O bands in triazole derivatives () contrasts with thiazolidinones, where νC=O (~1663–1682 cm⁻¹) is retained .

Steric and Conformational Impacts :

  • Bulky substituents (e.g., allylidene in ) may hinder binding to biological targets compared to planar thiophene or benzylidene groups .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Cyclization : Formation of the thioxothiazolidinone core via cyclization of thiourea derivatives under basic conditions (e.g., sodium hydride in DMF) .

Condensation : Reaction of the thiazolidinone intermediate with thiophene-2-carbaldehyde to introduce the thiophen-2-ylmethylene group. Acidic or basic catalysts (e.g., piperidine) are used to facilitate this step .

Propanamide linkage : Coupling the thiazolidinone-thiophene intermediate with 4-ethoxyphenylamine using activating agents like EDCI/HOBt .

  • Optimization : Solvent choice (DMF or ethanol), temperature (60–80°C), and reaction time (12–24 hrs) critically influence yields (typically 40–65%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Key Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the Z-configuration of the thiophen-2-ylmethylene group and propanamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 487.08) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1680 cm1^{-1} (C=O stretching) and 1250 cm1^{-1} (C=S) .
  • Thin-Layer Chromatography (TLC) : Monitored using ethyl acetate/hexane (3:7) for reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Critical Parameters :

ParameterOptimal RangeImpact on Yield/PurityEvidence Source
SolventDMF (polar aprotic)Enhances cyclization kinetics
Temperature70–80°CBalances reactivity/degradation
CatalystPiperidine (10 mol%)Facilitates Knoevenagel condensation
Reaction Time18–24 hoursEnsures complete conversion
  • Mitigating Side Reactions : Use inert atmosphere (N2_2) to prevent oxidation of thioamide groups .

Q. How do structural modifications (e.g., substituents on the benzylidene or phenyl groups) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

SubstituentBiological Activity TrendEvidence Source
Thiophen-2-ylmethyleneEnhanced antimicrobial activity vs. phenyl analogs
4-EthoxyphenylImproved solubility and metabolic stability
ThioxothiazolidinoneBinds to cysteine residues in enzymes
  • Experimental Design : Compare IC50_{50} values against analogs in enzyme inhibition assays (e.g., COX-2 or β-lactamase targets) .

Q. What computational approaches are used to predict the compound’s bioactivity and binding modes?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or HDACs .
  • QSAR Modeling : Utilize descriptors such as logP, polar surface area, and H-bond donors to predict pharmacokinetics .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
    • Validation : Cross-check predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting Framework :

Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability .

Compound Purity : Verify purity (>95%) via HPLC before testing .

Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target specificity via knockout models .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies .

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